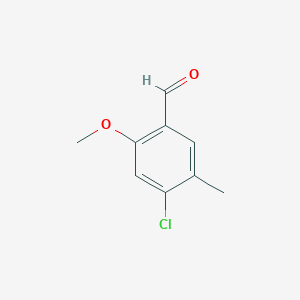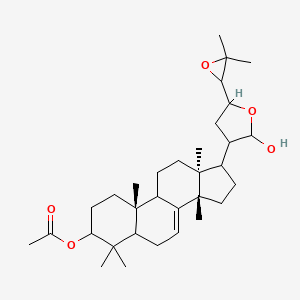![molecular formula C17H25BrN2O2 B12437983 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine CAS No. 887581-67-1](/img/structure/B12437983.png)
1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine is an organic compound belonging to the piperidine class. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a brominated phenyl ring, and a piperidine ring. This compound is primarily used as an intermediate in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine can be synthesized through a multi-step process involving the reaction of N-(tert-butoxycarbonyl)-4-piperidone with 4-bromoaniline. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents such as dimethylformamide or tetrahydrofuran .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane is commonly used for Boc deprotection.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Deprotection Reactions: The primary amine derivative of the compound is obtained after Boc deprotection.
Scientific Research Applications
1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions involving piperidine derivatives.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic applications
Mechanism of Action
The mechanism of action of 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine is primarily related to its role as an intermediate in chemical synthesis. It does not exert direct biological effects but serves as a building block for compounds that may interact with specific molecular targets and pathways .
Comparison with Similar Compounds
- 1-Boc-4-[(4-chloro-phenylamino)-methyl]-piperidine
- 1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine
- 1-Boc-4-[(4-methyl-phenylamino)-methyl]-piperidine
Uniqueness: 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not possible with other halogenated derivatives. This makes it a valuable intermediate for the synthesis of compounds with unique chemical and biological properties .
Properties
CAS No. |
887581-67-1 |
|---|---|
Molecular Formula |
C17H25BrN2O2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
tert-butyl 4-[(4-bromoanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)12-19-15-6-4-14(18)5-7-15/h4-7,13,19H,8-12H2,1-3H3 |
InChI Key |
MBJVWGHIOQLTMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


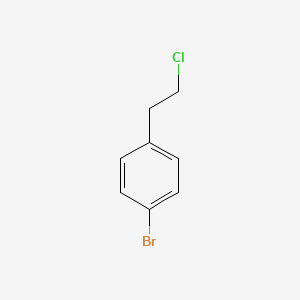
![7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid](/img/structure/B12437905.png)
![[(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B12437909.png)
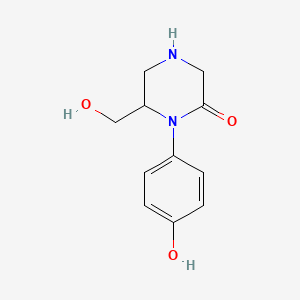
![5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B12437915.png)
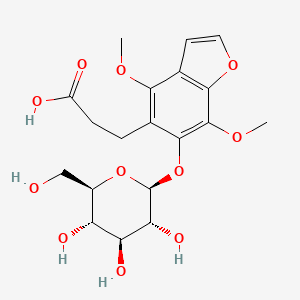
![(2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid](/img/structure/B12437931.png)
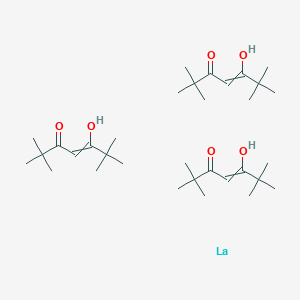
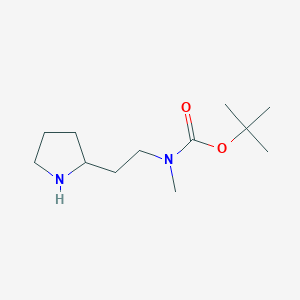
![(3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12437943.png)
![1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone](/img/structure/B12437945.png)
